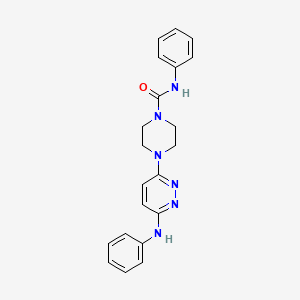![molecular formula C20H19N3O5 B5362478 N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide, also known as NM-1, is a chemical compound that has gained importance in scientific research due to its potential as a therapeutic agent. It belongs to the class of vinylbenzamide derivatives and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This disruption ultimately leads to cell death. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. It has also been found to affect the levels of various signaling molecules, such as p53, Bcl-2, and VEGF. These changes ultimately lead to the cytotoxic effects of this compound on cancer cells.
实验室实验的优点和局限性
One of the major advantages of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide is its potent cytotoxic effects on cancer cells. It has also been found to be relatively non-toxic to normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound in animal models and humans.
未来方向
There are several future directions for research on N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of the compound. Another area of research is the optimization of this compound for use in combination therapy with other anticancer agents. Additionally, more studies are needed to fully understand the pharmacokinetics and toxicity of this compound in vivo, which will be essential for its potential use as a therapeutic agent.
合成方法
The synthesis of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves the reaction of 4-nitrobenzaldehyde with N-(4-morpholinyl)phthalimide in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with benzoyl chloride to obtain this compound. This synthesis method has been optimized to produce high yields of the compound.
科学研究应用
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the growth and metastasis of tumors in animal models.
属性
IUPAC Name |
N-[(Z)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-19(16-4-2-1-3-5-16)21-18(20(25)22-10-12-28-13-11-22)14-15-6-8-17(9-7-15)23(26)27/h1-9,14H,10-13H2,(H,21,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSADOJEJGOUSF-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)

![1-(4-fluorophenyl)-4-[(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-pyrrolidinone](/img/structure/B5362428.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)
![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5362493.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)
![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5362499.png)